3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
There are numerous synthetic routes developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .Physical and Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications
Photophysical Properties and Fluorophore Applications
Studies on quinoline derivatives, such as those by Padalkar and Sekar (2014), focus on excited-state intramolecular proton transfer (ESIPT) inspired fluorophores. These compounds exhibit unique dual emissions and significant Stokes shifts, indicating their potential as stable fluorescent materials in various solvent polarities. This property makes them suitable for applications in bioimaging and as molecular probes (Padalkar & Sekar, 2014).
Synthetic Pathways and Structural Elucidation
Research by Aleksanyan and Hambardzumyan (2013) on the synthesis and transformations of quinoline derivatives highlights the chemical versatility of these compounds. Their work opens pathways for developing new molecules with potential antioxidant and radioprotective properties, underlining the importance of quinoline structures in medicinal chemistry (Aleksanyan & Hambardzumyan, 2013).
Potential Anticancer Applications
An overview of quinolinone-based compounds, as discussed by Beker and Yıldırım (2021), reveals the anticancer activity-structure relationship within this class of molecules. Their review suggests that specific structural motifs in quinolinone derivatives hold the potential for inhibitory effects on various cancer types, indicating the scaffold's significance in the development of novel anticancer drugs (Beker & Yıldırım, 2021).
Antimicrobial and Antimycobacterial Properties
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, as explored by Holla et al. (2006), showcases the potential of quinoline derivatives in acting as antimicrobial agents. This research presents a series of compounds with promising antibacterial and antifungal activities, including effectiveness against Mycobacterium tuberculosis, highlighting their significance in addressing antibiotic resistance (Holla et al., 2006).
Mechanism of Action
Quinoline derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The potent anticancer activity as well as toxic effects described for these compounds are normally ascribed to two main mechanisms: one, which is associated with protein, involves trapping of a protein enzyme–DNA cleavable intermediate, whereas the other, a non-protein-associated mechanism, is related to redox cycling of the quinone moiety, which produces damaging free-radical species .
Future Directions
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There’s a lot of ongoing research into the synthesis and potential applications of these compounds . Future research will likely continue to explore the diverse biological activities of these compounds and develop new synthetic methods.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-9-6-15(7-10-19)23-21-14-26-22-11-8-16(25)12-20(22)24(21)28(27-23)17-4-3-5-18(13-17)29(30)31/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJVSOYFUSSKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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